molecular formula C6H10N2O2 B14781416 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B14781416
M. Wt: 142.16 g/mol
InChI Key: HPLPQDXNWBGCFI-UHFFFAOYSA-N
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Description

6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound that features a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base and a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and an oxazole ring in 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one makes it unique.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H10N2O2/c7-4-1-5-3-10-6(9)8(5)2-4/h4-5H,1-3,7H2

InChI Key

HPLPQDXNWBGCFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1COC2=O)N

Origin of Product

United States

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